molecular formula C19H22N2O2 B2998753 1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(o-tolyl)urea CAS No. 2034574-59-7

1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(o-tolyl)urea

Cat. No. B2998753
CAS RN: 2034574-59-7
M. Wt: 310.397
InChI Key: IUGFNHSTCNKJKX-UHFFFAOYSA-N
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Description

1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(o-tolyl)urea, also known as DBU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DBU is a urea derivative that is widely used in organic synthesis due to its unique properties.

Scientific Research Applications

Synthesis and Chemical Properties

Urea derivatives, including glycolurils and their analogs, have been synthesized and studied for their diverse applications in science and technology. These compounds, known for their pharmacological activities (antibacterial, nootropic, neurotropic agents), explosives, gelators, etc., serve as crucial building blocks in supramolecular chemistry. The development of new methods for their synthesis has been a significant area of research, indicating the chemical versatility and potential utility of urea derivatives in various fields (Kravchenko, Baranov, & Gazieva, 2018).

Biological Activities

Research has also focused on the synthesis, structure, and biological activity of novel urea derivatives. For instance, novel 4,5‐disubstituted thiazolyl urea derivatives have shown promising antitumor activities (Ling, Xin, Zhong, & Jian‐xin, 2008). Another study synthesized novel urea derivatives with significant anti-microbial activity and cytotoxicity, showcasing the potential of these compounds in developing new antimicrobial agents (Shankar, Jalapathi, Nagamani, Gandu, & Kudle, 2017).

Catalytic and Synthetic Applications

The catalytic properties of urea derivatives have been explored, such as in the dehydrogenation reactivity of a frustrated carbene-borane Lewis pair, demonstrating their utility in catalysis and synthetic chemistry (Holschumacher et al., 2009). Moreover, urea has been used as an eco-friendly organo-catalyst in the synthesis of diverse and densely functionalized heterocycles, highlighting its role in promoting sustainable chemical reactions (Brahmachari & Banerjee, 2014).

properties

IUPAC Name

1-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-13-5-3-4-6-17(13)21-19(22)20-14(2)11-15-7-8-18-16(12-15)9-10-23-18/h3-8,12,14H,9-11H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGFNHSTCNKJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC(C)CC2=CC3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(o-tolyl)urea

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